molecular formula C12H19NO2 B1456898 Methyl 4-aminoadamantane-1-carboxylate CAS No. 865980-54-7

Methyl 4-aminoadamantane-1-carboxylate

Cat. No. B1456898
M. Wt: 209.28 g/mol
InChI Key: IXBLQWDWMIYKKE-UHFFFAOYSA-N
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Description

“Methyl 4-aminoadamantane-1-carboxylate” is a chemical compound with the molecular formula C12H19NO2. It is also known as memantine, which is a low-affinity noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The compound is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound does not have a linear structure formula . More specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 4-aminoadamantane-1-carboxylate” is characterized by a molecular weight of 209.28 g/mol . The compound is very slightly soluble (0.86 g/L) at 25 ºC . It has a density of 1.166±0.06 g/cm3 at 20 ºC 760 Torr . The compound does not have a boiling point .

Scientific Research Applications

Synthesis and Structural Studies

Methyl 4-aminoadamantane-1-carboxylate, and its derivatives, have been a focal point in synthetic chemistry. For instance, Monoi and Hara (2012) developed a method for synthesizing a related compound, methyl-3,5,7-trifluoroadamantane-1-carboxylate, which is key in producing trifluoroamantadine (Monoi & Hara, 2012). Similarly, Aoyama and Hara (2013) synthesized enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate, revealing potential for new adamantane compounds (Aoyama & Hara, 2013).

Application in Medical Chemistry

In the field of medicinal chemistry, derivatives of Methyl 4-aminoadamantane-1-carboxylate have shown potential. Skolimowski et al. (2003) synthesized two new analogues with notable antioxidant activity, suggesting their application in treating parkinsonian syndromes (Skolimowski et al., 2003). Furthermore, Avdyunina et al. (1995) studied arylamides of α-[N-adamantylpyrrolidyl-(or piperidyl)]carboxylic acids, which exhibited pronounced anesthetic activity (Avdyunina et al., 1995).

Biological Activity Studies

The biological activity of Methyl 4-aminoadamantane-1-carboxylate derivatives is another area of interest. Danilenko et al. (1976) explored the viral inhibiting activity of various adamantylamines, providing insights into their potential antiviral properties (Danilenko et al., 1976). Hay (1989) discussed the mechanism of action of amantadine and rimantadine, both derived from 1-aminoadamantane, against influenza viruses (Hay, 1989).

Development of Synthesis Methods

Research has also focused on the development of synthesis methods for Methyl 4-aminoadamantane-1-carboxylate derivatives. For example, Battilocchio et al. (2012) described a high-yielding, scalable process for preparing 2-aminoadamantane-2-carboxylic acid, a functionalized amino acid with interesting biological activity (Battilocchio et al., 2012).

Safety And Hazards

“Methyl 4-aminoadamantane-1-carboxylate” is classified as a warning signal word . The compound has hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The compound does not have a UN number . It is recommended to handle the compound under an inert gas and protect it from moisture .

properties

IUPAC Name

methyl 4-aminoadamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBLQWDWMIYKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminoadamantane-1-carboxylate

Synthesis routes and methods I

Procedure details

5 g of 4-oxoadamantane-1-carboxylic acid methyl ester are placed in 26 ml of methanol under nitrogen. 86 ml of a 7N solution of ammonia in methanol are added. The reaction medium is stirred for 18 h, 4 g of sodium borohydride are then added at 0° C. and the reaction medium is stirred for a further 3 h. After concentrating to dryness under reduced pressure and adding water and ethyl acetate, the aqueous phase is extracted three times in ethyl acetate. The organic phases are combined, dried over magnesium sulphate and concentrated to dryness. The crude product obtained is chromatographed on silica gel, elution being carried out with a gradient of heptane/acetone/methanol/NH4OH solvent from 1/0/0 to 4/5/1/0.1. 1.5 g of 4-aminoadamantane-1-carboxylic acid methyl ester are obtained in the form of a mixture of cis/trans (1/3) isomers.
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5 g
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4 g
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Synthesis routes and methods II

Procedure details

4-Oxo-adamantane-1-carboxylic acid methyl ester (6.5 g, 31.2 mmol) (prepared following J. Org. Chem. 1983, 48, 1101) was dissolved in MeOH (75 ml). To this solution was added 10% Pd—C (1 g) followed by ammonium formate (10 g, 158 mmol). The reaction mixture was heated under reflux for 1 h after which it was cooled to ambient temperature and filtered through hyflo bed. The clear filtrate was concentrated under reduced pressure, and the residue was diluted with water and extracted with EtOAc. The aqueous layer was separated, basified with 10% NaOH solution and extracted with EtOAc. The combined organic layer was dried over anhydrous sodium sulphate and solvent removed under reduced pressure to give 4-aminoadamantane-1-carboxylic acid methyl ester (5 g, 77%). LC-MS (m/z): 210 (M+1). 1H NMR (300 MHz, DMSO-d6): δ 3.6 (s, 3H), 3.2 (d, 1H), 1.4-2.2 (13H, m).
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6.5 g
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75 mL
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10 g
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kunikawa, A Tanaka, Y Takasuna, M Tasaki… - Bioorganic & Medicinal …, 2018 - Elsevier
… Protection of (1 s,3R,5S,7s)-methyl 4-aminoadamantane-1-carboxylate 17 with benzyl chloroformate (CbzCl), followed by hydrolysis with aqueous NaOH and condensation with …
Number of citations: 3 www.sciencedirect.com

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